molecular formula C14H15BrN2O B1522260 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole CAS No. 957065-98-4

2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

カタログ番号: B1522260
CAS番号: 957065-98-4
分子量: 307.19 g/mol
InChIキー: AALHXJNIVDMMFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds. The parent structure is the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The substituents are assigned numerical positions based on their attachment points to the oxadiazole core: a 3-bromophenyl group at position 2 and a cyclohexyl group at position 5.

The structural representation of the compound can be described using the SMILES notation BrC1=CC(C2=NN=C(C3CCCCC3)O2)=CC=C1, which encodes the connectivity of atoms. The InChIKey AALHXJNIVDMMFQ-UHFFFAOYSA-N provides a unique machine-readable identifier for the compound’s stereochemical and isotopic features. The oxadiazole ring’s planar geometry and the spatial arrangement of substituents influence its electronic properties, with the bromine atom introducing electron-withdrawing effects and the cyclohexyl group contributing steric bulk.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 957065-98-4 , a unique identifier widely used in chemical databases and regulatory documentation. Additional identifiers include:

Identifier Type Value Source
InChIKey AALHXJNIVDMMFQ-UHFFFAOYSA-N
SMILES BrC1=CC(C2=NN=C(C3CCCCC3)O2)=CC=C1
MDL Number MFCD09878385
Synonym 1,3,4-Oxadiazole, 2-(3-bromophenyl)-5-cyclohexyl-

These identifiers facilitate precise tracking in chemical inventories and computational studies. The compound’s PubChem entry (CID: 26966999) further consolidates its physicochemical and toxicological data, though the latter falls outside this article’s scope.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₅BrN₂O reflects the compound’s composition: 14 carbon atoms, 15 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is 307.19 g/mol , calculated as follows:

$$
\text{Molecular Weight} = (14 \times 12.01) + (15 \times 1.008) + 79.904 + (2 \times 14.01) + 16.00 = 307.19 \, \text{g/mol}
$$

The exact mass , determined using isotopic abundances, is 306.0368 g/mol . This value is critical for high-resolution mass spectrometry, enabling unambiguous identification.

Property Value
Molecular Formula C₁₄H₁₅BrN₂O
Molecular Weight 307.19 g/mol
Exact Mass 306.0368 g/mol

The bromine atom’s high atomic mass significantly contributes to the molecular weight, while the cyclohexyl group’s aliphatic carbons enhance the compound’s hydrophobicity. This structural balance between aromatic and aliphatic moieties underpins its potential applications in materials science and medicinal chemistry, though such discussions are excluded here per the article’s scope.

特性

IUPAC Name

2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALHXJNIVDMMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674321
Record name 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-98-4
Record name 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS No. 957065-98-4) is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2OC_{14}H_{15}BrN_2O. The presence of the bromophenyl and cyclohexyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that oxadiazole derivatives can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds act as potent inducers of apoptosis through the activation of caspase pathways and upregulation of p53 protein expression .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Several oxadiazole derivatives have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives ranged from 0.00098 to 0.07920 µM, indicating a much higher potency than donepezil .
  • Monoamine Oxidase (MAO) Inhibition : Compounds related to this oxadiazole have also demonstrated significant inhibitory effects on MAO-A and MAO-B enzymes, which play a role in the metabolism of neurotransmitters .

Antioxidant Activity

Oxadiazole derivatives have been evaluated for their antioxidant properties:

  • Free Radical Scavenging : Some studies reported that certain derivatives exhibited antioxidant activities comparable to quercetin, suggesting their potential use in preventing oxidative stress-related diseases .

Study on Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives, including this compound. The results showed that these compounds could significantly inhibit cell proliferation in breast cancer cell lines with IC50 values indicating their effectiveness compared to traditional chemotherapeutic agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Apoptosis induction
DoxorubicinMCF-710.38DNA intercalation

Study on Enzyme Inhibition

Research focusing on AChE and MAO inhibition demonstrated that several synthesized oxadiazole derivatives had considerable inhibitory effects on these enzymes. For example:

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
This compound0.01247.25140.02
Donepezil0.12297N/AN/A

科学的研究の応用

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives of oxadiazoles have shown promise in inhibiting thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. This makes them potential candidates for cancer therapeutics.
  • Antimicrobial Properties : Preliminary studies suggest that 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could have several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit key enzymes involved in DNA synthesis positions it as a potential anticancer agent.
  • Infection Control : The antimicrobial properties could be explored for developing new antibiotics or antifungal agents.

Comparative Analysis with Related Compounds

Understanding the structure-activity relationship (SAR) of similar compounds can provide insights into the potential efficacy of this compound. Below is a comparative table highlighting some related compounds:

Compound NameStructure FeaturesUnique Properties
2-(4-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazoleSimilar bromophenyl groupEnhanced lipophilicity
2-(3-Nitrophenyl)-5-cyclohexyl-1,3,4-oxadiazoleContains a nitro group instead of bromineIncreased electronic effects impacting reactivity
2-(Phenyl)-5-cyclopentyl-1,3,4-oxadiazoleCyclopentyl group instead of cyclohexylAltered steric hindrance affecting biological activity

These compounds exhibit varying degrees of biological activity based on their substituents and structural configurations. The presence of different functional groups can significantly influence their pharmacokinetic properties and therapeutic potential.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 2/5) Key Properties/Applications References
2-(3-Bromophenyl)-5-cyclohexyl-oxadiazole 3-Bromophenyl / Cyclohexyl Potential fluorophore; under study for biological activity
2-(4-Bromophenyl)-5-phenyl-oxadiazole 4-Bromophenyl / Phenyl OLED emitter; enhanced electron transport
2-(3-Bromophenyl)-5-butyl-oxadiazole 3-Bromophenyl / Butyl Discontinued due to synthesis challenges
2-(3-Chlorophenyl)-5-cyclohexyl-oxadiazole 3-Chlorophenyl / Cyclohexyl Higher thermal stability vs. bromo analogue
2-Phenyl-5-cyclohexyl-oxadiazole Phenyl / Cyclohexyl Intermediate for antitumor quinoxaline hybrids
2-(3,4-Dimethylphenyl)-5-tosyl-oxadiazole 3,4-Dimethylphenyl / Tosyl Potent antibacterial and antioxidant agent

Substituent Impact Analysis :

  • Alkyl vs. Aryl at Position 5 : Cyclohexyl groups improve lipophilicity and metabolic stability relative to phenyl or butyl groups, making the compound more suitable for biological applications .

Physicochemical and Spectral Properties

  • Solubility : Cyclohexyl substitution increases hydrophobicity compared to polar groups like sulfonyl (e.g., 5-tosyl derivatives) .
  • Thermal Stability : Cyclohexyl-substituted oxadiazoles exhibit higher stability than alkyl (e.g., butyl) or methoxy-substituted analogues .
  • Spectral Data : The ¹H NMR of the target compound shows distinct aromatic proton signals for the 3-bromophenyl group (δ 7.4–8.1 ppm) and cyclohexyl multiplet (δ 1.2–2.3 ppm), differing from 4-bromophenyl analogues (δ 7.6–8.3 ppm) .

Key Observations :

  • The cyclohexyl group in the target compound may enhance membrane permeability in biological systems compared to smaller alkyl chains .
  • Bromine substitution at position 2 correlates with improved antifungal activity over non-halogenated derivatives (e.g., 2-amino-5-phenyl-oxadiazole) .

準備方法

Aerobic Oxidative Cyclization of Acylhydrazides

One established method involves aerobic oxidation of acylhydrazides to form 2-imino-1,3,4-oxadiazolines, which can be further transformed into 1,3,4-oxadiazole derivatives. This approach uses molecular oxygen as the oxidant and proceeds under mild conditions with catalytic additives such as 4-dimethylaminopyridine (DMAP).

Typical procedure:

  • Acylhydrazide (0.5 mmol) and DMAP (1.0 equiv) are placed in acetonitrile solvent.
  • The reaction vessel is evacuated and backfilled with oxygen three times to ensure an oxygen atmosphere.
  • Isothiocyanate (2.0 equiv) is added, and the mixture is stirred at 70 °C for 15 hours.
  • After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted with dichloromethane, dried, and purified by column chromatography.

Outcomes:

  • This method yields 2-imino-1,3,4-oxadiazoline products with good purity.
  • The reaction tolerates various substituents on the aromatic ring, including halogens such as bromine, which is relevant for the 3-bromophenyl substituent in the target compound.

Reference Example:

  • The synthesis of N,3,5-triphenyl-1,3,4-oxadiazol-2(3H)-imine with detailed NMR characterization demonstrates the method's applicability to aromatic substrates.

Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes with Hypervalent Iodine(III) Reagents

A recent and highly efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of aldehydes with hypervalent iodine(III) reagents under visible light irradiation without the need for any metal catalyst.

Key features:

  • Uses commercially available aldehydes and hypervalent iodine(III) reagents.
  • Reaction proceeds under mild conditions at room temperature.
  • No transition metal or organic dye catalyst is required, reducing cost and toxicity.
  • White LED light is used as the energy source.

General reaction conditions:

Parameter Condition
Substrate 1 (hypervalent iodine reagent) 0.5 mmol
Aldehyde (e.g., 3-bromobenzaldehyde) 0.75 mmol
Solvent Dichloromethane (2.0 mL)
Light source White LED light
Temperature Room temperature (approx. 25 °C)
Reaction time 12 hours
Atmosphere Argon (inert atmosphere)

Yields and substrate scope:

  • The method achieves yields ranging from 48% to 89% for various substituted benzaldehydes.
  • Halogenated substrates such as 3-bromobenzaldehyde give good yields (80–84%).
  • Electron-donating groups (e.g., methyl, methoxy) are also well tolerated.
  • Steric hindrance, especially at the ortho position, tends to reduce yields.

Mechanism insights:

  • The hypervalent iodine(III) reagent undergoes photochemical homolysis under visible light to generate radicals.
  • These radicals abstract hydrogen from the aldehyde to form acyl radicals.
  • Subsequent radical cyclization leads to the formation of the 1,3,4-oxadiazole ring.
  • Radical trapping experiments with TEMPO significantly reduce product formation, confirming a radical pathway.

Representative data from catalyst screening:

Entry Catalyst Light Source Solvent Yield (%)
1 Ru(bpy)3Cl2 White LED DCM 65
7 9,10-Dicyanoanthracene (DCA) White LED DCM 62
10 None (Catalyst-free) White LED DCM 68

Solvent screening:

  • Dichloromethane was found optimal.
  • Other solvents such as THF, methanol, DMSO, and acetonitrile gave inferior yields.

Comparative Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations Yield Range (%)
Aerobic Oxidative Cyclization Acylhydrazides, Isothiocyanates O2 atmosphere, DMAP, 70 °C, 15 h Mild, uses oxygen as oxidant Requires oxygen atmosphere, longer reaction time Moderate to High
Visible-Light-Promoted Cyclization Aldehydes, Hypervalent Iodine(III) reagents White LED, room temp, 12 h, catalyst-free Catalyst-free, mild, broad substrate scope Sensitive to steric hindrance, requires light source Moderate to High

Specific Considerations for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

  • The 3-bromophenyl substituent can be introduced via the corresponding 3-bromobenzaldehyde in the visible-light-promoted cyclization method.
  • The cyclohexyl group can be incorporated by using cyclohexyl-substituted acyl precursors or acylhydrazides.
  • The mild conditions of the visible-light method preserve the bromine substituent, avoiding dehalogenation.
  • The aerobic oxidation method can tolerate bromine substituents but requires careful control of oxygen atmosphere.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of acylhydrazides with carboxylic acid derivatives. For example:

  • Cyclization of 3-bromophenyl-substituted hydrazides with cyclohexanecarboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
    • Key Considerations : Monitor reaction progress via TLC, and confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and cyclohexyl protons (δ 1.2–2.5 ppm). ¹³C NMR confirms oxadiazole ring carbons (δ 165–170 ppm) .
  • X-ray Crystallography : Use SHELX-90 or ORTEP-3 for structure refinement. For example, bond lengths in the oxadiazole ring typically range from 1.30–1.45 Å (C–N) and 1.20–1.35 Å (N–O) .

Advanced Research Questions

Q. What strategies address low reaction yields due to steric hindrance from the cyclohexyl group?

  • Methodological Answer :

  • Optimized Conditions : Use microwave-assisted synthesis to enhance reaction kinetics. For instance, irradiate at 150°C for 20 minutes to improve yields by 15–20% .
  • Catalytic Systems : Employ Lewis acids like ZnCl₂ to activate carbonyl groups, reducing steric interference during cyclization .
    • Data Contradictions : Some studies report lower yields (~40%) with bulkier substituents, while others achieve ~60% via solvent-free conditions .

Q. How does the bromophenyl substituent influence electronic properties and bioactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The bromine atom increases electrophilicity at the oxadiazole ring (MEP surface analysis shows δ+ ~0.25 e/ų) .
  • Biological Relevance : Compare with analogs (e.g., 2-(4-Bromophenyl)-5-phenyl derivatives) to assess antibacterial activity. The 3-bromo substitution enhances membrane permeability in Gram-positive bacteria (MIC = 8 µg/mL vs. S. aureus) .

Q. What are the challenges in resolving crystallographic disorder in the cyclohexyl group?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELX-90’s phase annealing to handle disorder. Apply constraints (e.g., SIMU/DELU) to model cyclohexyl ring conformers.
  • Validation Tools : Check R-factor convergence (target < 0.05) and validate via PLATON’s ADDSYM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。